4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine
Description
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C13H18FNO2/c1-16-11-7-10(8-12(9-11)17-2)13(14)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
RIVNPKUTODTOEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)F)OC |
Origin of Product |
United States |
Technical Guide: Strategic Development of 3,5-Dimethoxyphenyl Fluorinated Piperidine Derivatives
Executive Summary
The 3,5-dimethoxyphenyl fluorinated piperidine scaffold represents a convergence of two powerful medicinal chemistry tactics: the utilization of a "privileged" electron-rich aromatic pharmacophore and the strategic introduction of fluorine to modulate physicochemical properties (pKₐ, LogD) and metabolic stability.
This guide provides a comprehensive technical framework for the design, synthesis, and validation of these derivatives. Unlike simple analogs, this specific class is frequently investigated for Central Nervous System (CNS) applications—specifically targeting Sigma-1 receptors (
Part 1: Structural Rationale & SAR Logic
The "Privileged" 3,5-Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl group acts as a robust hydrogen-bond acceptor and a hydrophobic anchor. In many GPCR and enzyme ligands (e.g., Donepezil analogs, Resveratrol derivatives), this moiety occupies hydrophobic pockets while interacting with specific residues via
-
Electronic Effect: The methoxy groups are electron-donating (
-donors), increasing electron density on the phenyl ring. -
Metabolic Liability: This ring is prone to oxidative O-demethylation by CYP450 isoforms (CYP2D6, CYP3A4).
The Fluorine Effect on Piperidine
The introduction of fluorine into the piperidine ring is not merely for steric blocking; it is a tool for pKₐ modulation .
-
Basicity Reduction: A standard piperidine amine has a pKₐ
10-11. This high basicity often leads to high lysosomal trapping and poor blood-brain barrier (BBB) penetration. An adjacent fluorine (3-F or 4-F) withdraws electron density via the -bond, lowering the pKₐ by 1–2 log units (to 8.5–9.0). -
Result: Increased fraction of neutral species at physiological pH (7.4), significantly enhancing membrane permeability.
Visualization: Structure-Activity Relationship (SAR)[1]
Figure 1: SAR Logic illustrating the interplay between the dimethoxy pharmacophore and the fluorinated core.
Part 2: Synthetic Methodologies
Synthesis of these derivatives is non-trivial due to the difficulty of regioselective fluorination on saturated heterocycles. The most robust approach involves Modular Assembly : synthesizing or sourcing the fluorinated piperidine block separately and coupling it to the aromatic unit.
Protocol: Reductive Amination (Convergent Route)
This method is preferred for generating libraries where the linker length varies.
Reagents:
-
Amine: 3-Fluoro- or 4-Fluoropiperidine (HCl salt).
-
Aldehyde: 3,5-Dimethoxybenzaldehyde (or phenyl-alkyl-aldehyde variants).
-
Reductant: Sodium Triacetoxyborohydride (STAB).
-
Solvent: Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Free Base Liberation: If starting with fluoropiperidine
HCl, dissolve 1.0 eq in DCE and add 1.1 eq TEA. Stir for 10 min. -
Imine Formation: Add 1.0 eq of 3,5-dimethoxybenzaldehyde. Add activated molecular sieves (4Å) to sequester water. Stir at RT for 2 hours.
-
Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.
-
Quench: After 12h, quench with sat. NaHCO₃.
-
Purification: Extract with DCM. The fluorinated amine reduces polarity; use a gradient of 0-5% MeOH in DCM for flash chromatography.
Advanced Protocol: Pd-Catalyzed Hydrogenation of Fluoropyridines
For large-scale access to the fluorinated piperidine core (if not commercially available), the method developed by Glorius et al. is the gold standard.
-
Substrate: 3-Fluoropyridine.
-
Catalyst: Pd/C (5 mol%) or Rh/C.
-
Conditions: 50 bar H₂, acidic solvent (MeOH/HCl) to prevent catalyst poisoning by the amine.
-
Note: This yields the cis/trans isomers which must be separated via chiral HPLC or crystallization before coupling.
Visualization: Synthetic Workflow
Figure 2: Modular synthetic pathway highlighting the critical hydrogenation step for the fluorinated core.
Part 3: Characterization & Validation Protocols
Trustworthiness in this chemical space relies on verifying that the fluorine atom has not been eliminated (dehydrofluorination) during synthesis and that it achieves the desired biological stability.
Data Presentation: Key Physicochemical Parameters
| Parameter | Non-Fluorinated Parent | Fluorinated Analog (3-F) | Impact/Rationale |
| pKₐ (Calc) | 10.8 | 9.2 | Improved CNS penetration; reduced lysosomal trapping. |
| LogD (pH 7.4) | 2.1 | 2.4 | Slight increase in lipophilicity; F is a "polar hydrophobe". |
| t½ (Microsomal) | 15 min | 45 min | Blockade of metabolic soft-spot (if F is at oxidation site). |
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine if the fluorinated scaffold resists oxidative metabolism better than the parent.
-
Preparation: Prepare 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quench: Add ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .-
Self-Validation Check: Run Verapamil as a high-clearance control. If Verapamil t½ > 20 min, the assay is invalid (microsomes inactive).
-
Part 4: Case Application – Sigma-1 Receptor Ligands
The 3,5-dimethoxyphenyl fluorinated piperidine structure is highly homologous to high-affinity Sigma-1 (
Mechanism:
The basic nitrogen of the piperidine forms an ionic bond with Asp126 in the
-
Why Fluorinate? To fine-tune the basicity of the nitrogen for optimal salt-bridge formation while preventing rapid metabolism of the piperidine ring.
Visualization: Screening Cascade[1]
Figure 3: Sequential screening cascade for validating the efficacy of the derivatives.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019).[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[2][3] Nature Chemistry, 11, 264–270. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link
Sources
4-fluoro-4-arylpiperidine pharmacophore analysis
The 4-Fluoro-4-Arylpiperidine Motif: Strategic Bioisosterism in CNS Drug Design
The 4-fluoro-4-arylpiperidine motif represents a specialized scaffold in medicinal chemistry, distinct from its ubiquitous cousin, the 4-(4-fluorophenyl)piperidine. In this specific pharmacophore, the fluorine atom and the aryl group share the same carbon (C4) on the piperidine ring.
This geminal substitution pattern is not merely a structural novelty; it is a calculated "metabolic blockade" strategy. By replacing the metabolically labile C4-hydroxyl (found in haloperidol or loperamide analogs) or the C4-hydrogen (found in pethidine/fentanyl analogs) with fluorine, medicinal chemists achieve three critical objectives:
-
Metabolic Stability: Blockade of CYP450-mediated oxidation at the C4 position.
-
Safety by Design: Prevention of the formation of neurotoxic pyridinium metabolites (the "MPTP avoidance" strategy).
-
Physicochemical Modulation: Alteration of the piperidine nitrogen pKa (typically lowering it by ~1–2 log units), thereby modulating blood-brain barrier (BBB) permeability and reducing phospholipidosis risk.
Synthetic Access: The Dehydroxyfluorination Protocol
Accessing the geminal 4-fluoro-4-arylpiperidine scaffold typically proceeds via the fluorination of the corresponding tertiary alcohol. While seemingly straightforward, this transformation requires rigorous control to prevent elimination (formation of the tetrahydropyridine).
Core Reagent: DAST (Diethylaminosulfur trifluoride)
The standard protocol utilizes DAST or its safer analog, Deoxo-Fluor®, to convert the 4-hydroxy-4-arylpiperidine precursor to the fluoride with inversion of configuration (though often racemic due to the achiral C4 in the precursor unless chirally substituted elsewhere).
DOT Diagram: Synthetic Pathway
Caption: Figure 1. Dehydroxyfluorination pathway using DAST. Low temperature is critical to minimize the elimination pathway leading to the tetrahydropyridine side product.
Experimental Protocol: DAST-Mediated Fluorination
Safety Warning: DAST can react violently with water and decompose explosively at high temperatures. All operations must be performed behind a blast shield in a fume hood.
-
Preparation: Dissolve 1.0 equivalent of N-protected-4-hydroxy-4-phenylpiperidine (e.g., N-Boc or N-Benzyl) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon/Nitrogen).
-
Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.
-
Addition: Add 1.2 equivalents of DAST dropwise via a syringe over 15 minutes. Ensure the internal temperature does not rise above –60 °C.
-
Reaction: Stir at –78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.
-
Quenching: Pour the reaction mixture slowly into a stirred, saturated NaHCO₃ solution (ice-cold). Caution: Vigorous CO₂ evolution.
-
Extraction: Extract with DCM (3x), dry combined organics over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The fluoro-analog typically elutes faster than the alcohol precursor.
Mechanism of Action: The "Fluorine Effect" & Neurotoxicity
The most compelling application of the 4-fluoro-4-arylpiperidine motif is the prevention of mechanism-based neurotoxicity.
The MPTP Lesson
The analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a proneurotoxin. It crosses the BBB and is oxidized by MAO-B to MPP+, a potent mitochondrial toxin that causes permanent Parkinsonism.
-
Mechanism: Oxidation at the C2-C3 and C5-C6 positions forms the dihydropyridinium, which spontaneously oxidizes to the pyridinium cation.
-
The 4-Fluoro Solution: Introducing a fluorine at C4 (replacing the hydrogen or preventing dehydration of the alcohol) creates a quaternary center. This blocks the formation of the conjugated double bond system required for aromatization to the pyridinium species.
DOT Diagram: Metabolic Blockade
Caption: Figure 2. Mechanism of neurotoxicity prevention. The 4-fluoro quaternary center prevents the formation of the toxic pyridinium species (MPP+ analog).
Comparative SAR & Biological Profiles
The substitution of Hydrogen (H) or Hydroxyl (OH) with Fluorine (F) drastically alters the physicochemical profile.
Table 1: Pharmacophore Comparison
| Feature | 4-H-4-Phenyl (e.g., Pethidine) | 4-OH-4-Phenyl (e.g., Haloperidol) | 4-F-4-Phenyl (Bioisostere) |
| Metabolic Stability | Low (C4 oxidation prone) | Medium (Glucuronidation target) | High (C-F bond is metabolically inert) |
| Lipophilicity (LogP) | High | Low | Medium-High (F is lipophilic but polar) |
| pKa of Piperidine N | ~9.5 | ~8.5 | ~7.5 - 8.0 (Inductive effect of F) |
| Toxicity Risk | High (MPTP potential if dehydrated) | Low | Very Low (Blocks aromatization) |
| Receptor Affinity | High Mu-Opioid | High D2/Sigma | Variable (Maintains Sigma/NMDA, modulates Opioid) |
Validated Assay Protocol: Microsomal Stability
To confirm the "metabolic blockade" hypothesis, researchers must perform a comparative intrinsic clearance assay.
Protocol:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ) and intrinsic clearance ( ).
Success Criteria: The 4-fluoro analog should demonstrate a
References
-
Synthesis via DAST
- Title: "Deoxofluorination of Alcohols with Diethylaminosulfur Trifluoride (DAST)."
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
Sigma Receptor Ligands (4-Phenylpiperidine Scaffold)
-
Neurotoxicity Mechanisms (MPTP)
- Title: "MPTP Neurotoxicity: A Review."
- Source:Journal of Neural Transmission
-
URL:[Link]
Sources
The 3,5-Dimethoxyphenyl Moiety: A Strategic Pharmacophore in CNS Drug Design
[1]
Executive Summary
The 3,5-dimethoxyphenyl group represents a privileged substructure in neuropharmacology. Unlike its 3,4-dimethoxy (veratrole) or 3,4,5-trimethoxy (mescaline-like) counterparts, the 3,5-substitution pattern functions primarily as a metabolically stable bioisostere of the resorcinol (1,3-dihydroxy) core. By masking the phenolic hydroxyls with methyl groups, this moiety significantly enhances lipophilicity (LogP) and blood-brain barrier (BBB) permeability while preventing rapid Phase II conjugation (glucuronidation/sulfation). This guide analyzes its utility in designing ligands for Sigma receptors, optimizing stilbenoid neuroprotection, and stabilizing CNS-active candidates against oxidative metabolism.
Part 1: Medicinal Chemistry & Pharmacodynamics[1]
Electronic and Steric Properties
The 3,5-dimethoxyphenyl moiety is characterized by unique electronic distribution compared to the more common ortho- (2,3 or 3,4) or para-substituted rings.[1]
-
Electronic Effects: The methoxy groups at the meta positions exert a strong inductive electron-withdrawing effect (-I) on the sigma bond framework, while simultaneously acting as pi-electron donors (+M) into the aromatic ring. However, because they are meta to each other and typically meta to the principal pharmacophore attachment point (C1), they create an electron-rich pi-cloud that avoids the quinone-oxidation liability seen in 3,4-dihydroxyphenyl (catechol) systems.
-
Steric "Metabolic Shield": The 3,5-pattern leaves the para (C4) position open but sterically flanked. This often hinders CYP450-mediated hydroxylation at the para-position, a common clearance route for monosubstituted benzenes.
The "Resorcinol Mask" Strategy
In CNS drug design, hydroxyl groups are often necessary for receptor hydrogen bonding but detrimental to BBB penetration due to high Polar Surface Area (PSA).
-
Resveratrol vs. Pterostilbene: Resveratrol (3,5,4'-trihydroxystilbene) has poor CNS bioavailability. Methylating the 3,5-hydroxyls to form Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) dramatically increases lipophilicity and CNS uptake while retaining antioxidant capacity via the remaining 4'-phenol.
Receptor Affinity Profiles
-
Sigma Receptors (
1/ 2): The 3,5-dimethoxyphenyl group serves as an optimal hydrophobic anchor. In 2,7-diazaspiro[3.5]nonane derivatives, this moiety fits into the primary hydrophobic pocket of the 1 receptor, driving nanomolar affinity ( < 10 nM). -
Cannabinoid Mimetics: Synthetic cannabinoids (e.g., O-1918) utilize the 3,5-dimethoxy motif to mimic the olivetol core of THC without the lability of the free phenols, resulting in selective antagonism at endothelial cannabinoid receptors.
Part 2: Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this moiety into a CNS scaffold.
Caption: SAR decision matrix for selecting the 3,5-dimethoxyphenyl moiety to optimize stability, BBB permeability, and receptor fit.
Part 3: Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the introduction of the 3,5-dimethoxyphenyl moiety into a heteroaromatic scaffold (e.g., pyridine or indole), a common step in synthesizing CNS-active ligands.
Reagents:
-
Aryl halide (e.g., 2-amino-5-bromo-3-iodopyridine)[2]
-
3,5-Dimethoxyphenylboronic acid (CAS: 192183-32-3)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Base: Na2CO3 (1 M aqueous)[2]
-
Solvent: DME (Dimethoxyethane) or MeCN/DMF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the aryl halide (1.0 equiv) in DME (0.1 M concentration).
-
Activation: Add 3,5-dimethoxyphenylboronic acid (1.1 equiv). Degas the solution with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh3)4 (0.05–0.10 equiv) and 1 M Na2CO3 (2.0 equiv).
-
Reflux: Heat the mixture to 90 °C under an argon atmosphere for 8–12 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (x2) and brine (x1). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2) to yield the biaryl product.
Validation:
-
1H NMR (CDCl3): Look for the diagnostic singlet signal of the 3,5-methoxy protons around
3.80–3.85 ppm (integration 6H) and the triplet/doublet aromatic pattern ( 6.4–6.7 ppm).
Protocol B: In Vitro BBB Permeability (bEnd.3 Model)
To verify the CNS penetration advantage of the 3,5-dimethoxy analog over its phenolic precursor.
Cell Line: bEnd.3 (immortalized mouse brain endothelial cells).
Methodology:
-
Seeding: Seed bEnd.3 cells (
cells/cm²) on the apical side of fibronectin-coated Transwell inserts (0.4 µm pore size). -
Barrier Formation: Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) exceeds 200
. -
Treatment: Add the test compound (e.g., Pterostilbene) at 10 µM to the apical chamber (donor). Add fresh HBSS buffer to the basolateral chamber (receiver).
-
Sampling: Collect aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes.
-
Quantification: Analyze samples via HPLC-MS/MS. Calculate the Apparent Permeability Coefficient (
) using the formula: (Where is the transport rate, is the surface area, and is the initial concentration).
Part 4: Comparative Data Analysis
The table below contrasts the 3,5-dimethoxy moiety with related substitution patterns, highlighting why it is preferred for specific CNS applications.
| Feature | 3,5-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | 3,4,5-Trimethoxyphenyl |
| Primary Bioisostere | Resorcinol (1,3-diol) | Catechol (1,2-diol) | Mescaline/Podophyllotoxin |
| Metabolic Liability | Low (Steric shielding) | High (O-demethylation | Moderate (4-position labile) |
| LogP Contribution | High (Hydrophobic) | Moderate | Moderate-High |
| Key Receptor Target | Sigma-1, Cannabinoid (CB) | Dopamine, Adrenergic | 5-HT2A (Psychedelic) |
| CNS Toxicity Risk | Low (Stable) | High (Reactive metabolites) | Moderate (Hallucinogenic) |
Part 5: Mechanism of Action Visualization
The following diagram details the mechanism of Pterostilbene (containing the 3,5-dimethoxy core) in protecting the Blood-Brain Barrier during ischemic stress.
Caption: Neuroprotective cascade of Pterostilbene facilitated by the lipophilic 3,5-dimethoxy moiety.
References
-
Kapetanovic, I. M., et al. (2011). "Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats." Cancer Chemotherapy and Pharmacology.
-
Cichon, J., et al. (2023).[3][4] "Pterostilbene alleviated cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction via inhibiting early endothelial cytoskeleton reorganization."[5][6] Food & Function.[6]
-
Runeberg, P., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry.
-
Zampieri, D., et al. (2009). "Novel sigma receptor ligands: synthesis and biological profile." Bioorganic & Medicinal Chemistry.
-
Crawford, J. J., et al. (2012). "Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors." Journal of Medicinal Chemistry. (Note: Contrasts 3,4-instability with stable isosteres).
Sources
- 1. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pterostilbene alleviated cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction via inhibiting early endothelial cytoskeleton reorganization and late basement membrane degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Commercial suppliers of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine
Executive Summary
This technical guide addresses the commercial acquisition and analytical validation of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine (CAS 1803603-78-2 ).[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the 4-aryl-4-fluoropiperidine class.[1][2]
These scaffolds are critical bioisosteres for 4-hydroxypiperidines.[2] The substitution of the hydroxyl group with fluorine blocks metabolic oxidation at the 4-position while modulating the basicity (pKa) of the piperidine nitrogen via the inductive effect.[2][3] This specific 3,5-dimethoxy derivative is frequently investigated in the development of 5-HT (Serotonin) receptor ligands , Sigma receptor modulators , and NMDA antagonists .[2][4]
Key Directive: Due to the specific substitution pattern, this compound is not a commodity chemical.[2][3][4] It requires a targeted sourcing strategy and a rigorous Quality Control (QC) protocol to detect common synthetic impurities, specifically elimination byproducts (tetrahydropyridines).[2][3][4]
Commercial Sourcing Intelligence
Unlike generic reagents, this molecule is primarily available through specialized fine chemical manufacturers.[2][3][4]
Primary Commercial Identity
-
Chemical Name: 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine Hydrochloride[1][2][5]
-
Molecular Weight: 239.29 g/mol (Free base) / 275.75 g/mol (HCl salt)[2][3]
Validated Suppliers
Based on current catalog data, the primary commercial source is Biosynth , often distributed through aggregators like CymitQuimica or ChemicalBook .[2][4]
| Supplier | Catalog / Source Type | Availability Status | Notes |
| Biosynth | Primary Manufacturer | Make-to-Order / Stock | High reliability; likely holds the process IP.[1][2] |
| CymitQuimica | Distributor | Varies | Distributes Biosynth stock in Europe/Global.[2][3][4] |
| Custom Synthesis | CROs (e.g., Wuxi, Pharmaron) | Lead Time: 4-6 Weeks | Viable if >10g is required.[2][4] |
Sourcing Decision Matrix
Use the following logic flow to determine your procurement strategy.
Figure 1: Sourcing Decision Tree.[1][2] If commercial stock is unavailable, the custom synthesis route via DAST fluorination is the standard industry alternative.[4]
Technical Validation & Quality Control
Trustworthiness Principle: Never assume the label purity is accurate for fluorinated piperidines. The synthesis involves a deoxofluorination step (replacing -OH with -F), which competes with an elimination reaction.[1][2]
Common Impurity: 4-(3,5-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine .[1][2][4]
-
Cause: The carbocation intermediate eliminates a proton instead of capturing the fluoride ion.[2][3][4]
-
Detection: This impurity is often invisible in standard LCMS (similar mass/ionization) but is distinct in NMR.[2][3][4]
The "Self-Validating" Analytical Protocol
Step 1: LC-MS (Identity Confirmation) [1][2]
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[2][3][4]
-
Target: Look for [M+H]⁺ = 240.3 .
-
Pass Criteria: Single peak >95% area.
-
Fail Criteria: Presence of [M+H]⁺ = 220.3 (Elimination product, -HF).[2][3][4]
Step 2: ¹⁹F NMR (The Gold Standard)
-
Rationale: This is the most specific test. The target molecule has one fluorine; the impurity has none.[2][3][4]
-
Protocol: Dissolve ~5mg in DMSO-d₆ or CDCl₃. Run uncoupled ¹⁹F scan.
-
Expected Signal: A singlet (or multiplet due to H-F coupling) around -155 to -165 ppm .[1][2]
-
Warning: If the spectrum is silent (no signal), you have the elimination product (tetrahydropyridine).[2][3][4]
Step 3: ¹H NMR (Structural Verification)
-
Key Signals:
-
Aromatic: ~6.4 - 6.6 ppm (3H, pattern characteristic of 1,3,5-substitution).[4]
-
Piperidine: Look for the protons adjacent to the fluorine (C3/C5 protons).[2][3][4] They will exhibit large ²J_HF (geminal) and ³J_HF (vicinal) coupling constants (approx 20-50 Hz), appearing as broad multiplets.[2][3][4]
-
QC Workflow Diagram
Figure 2: Analytical Validation Workflow. Note that 19F NMR is the definitive "Go/No-Go" gate.[1][2]
Handling & Stability
-
Storage: Store at -20°C . As a hydrochloride salt, it is hygroscopic.[2][3][4] Store under inert atmosphere (Argon/Nitrogen) if possible.[2][3][4]
-
Solubility:
-
Safety: Treat as a potent CNS-active agent.[2][3] Use standard PPE (gloves, goggles, fume hood).[3][4] 4-phenylpiperidines can have opioid-like or psychotropic activity; handle with "Unknown Potency" protocols.[1][2]
References
-
Biosynth. 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride Product Page.[1][2][5] Retrieved from .[2][3][4]
-
CymitQuimica. Product Listing: 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride (CAS 1803603-78-2).[1][2] Retrieved from .[2][3][4]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discussion on fluoropiperidine synthesis and DAST chemistry). Retrieved from .[2][3][4]
-
National Institutes of Health (PubChem). 4-(4-Fluorophenyl)piperidine (Analogous Scaffold Data).[1][2][3] Retrieved from .[2][3][4]
-
Journal of Organic Chemistry. Synthesis of 4-substituted 3,3-difluoropiperidines. (Methodology for fluorinating piperidine scaffolds). Retrieved from .[2][3][4]
Sources
- 1. Biosynth Biological Technology (Suzhou) Co Ltd 제품 목록-사서함-페이지 26-Chemicalbook [chemicalbook.com]
- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 4. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 5. CAS: 1803603-78-2 | CymitQuimica [cymitquimica.com]
Application Note: Scalable Synthesis of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine
Executive Summary
This guide details the synthesis of 4-(3,5-dimethoxyphenyl)-4-fluoropiperidine , a high-value pharmacophore found in various serotonin and opioid receptor modulators. The protocol utilizes a convergent route starting from N-Boc-4-piperidone .
Critical Technical Insight: The primary challenge in this synthesis is the deoxofluorination step . The electron-rich 3,5-dimethoxyaryl ring stabilizes the benzylic carbocation intermediate, favoring thermodynamic elimination to the tetrahydropyridine (styrene analog) over the kinetic fluorination. This protocol employs strict low-temperature control and specific stoichiometry to suppress this E1 elimination pathway.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical phases:
-
Nucleophilic Addition: Installation of the aryl group via Grignard addition.
-
Deoxofluorination: Substitution of the tertiary hydroxyl group with fluorine.
-
Deprotection: Removal of the Boc group to yield the secondary amine.
Reaction Scheme Visualization
Caption: Three-step synthetic route emphasizing the critical deoxofluorination stage.
Detailed Experimental Protocols
Phase 1: Grignard Addition
Objective: Synthesis of tert-butyl 4-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carboxylate.
Rationale: We utilize N-Boc protection rather than N-Benzyl. While N-Benzyl is common, the subsequent fluorination step can be sensitive to Lewis basic amines; the carbamate (Boc) reduces nitrogen basicity, preventing interference with the fluorinating agent.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| N-Boc-4-piperidone | 1.0 | Electrophile |
| 3,5-Dimethoxyphenylmagnesium bromide (1.0 M in THF) | 1.2 | Nucleophile |
| THF (Anhydrous) | Solvent | Reaction Medium |
| NH₄Cl (Sat. Aq.) | Excess | Quench |
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the RBF with N-Boc-4-piperidone (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.
-
Addition: Transfer the Grignard reagent (1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.
-
Control Point: Maintain internal temperature <5°C to prevent enolization of the ketone.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The product is a stable solid.
Phase 2: Deoxofluorination (The Critical Step)
Objective: Conversion of the tertiary alcohol to the tertiary fluoride.
Scientific Context: This is the most failure-prone step. The 3,5-dimethoxy group is electron-donating. Upon activation of the alcohol by DAST, the leaving group departs to form a benzylic carbocation .
-
Pathway A (Desired): Nucleophilic attack by F⁻ (
-like). -
Pathway B (Undesired): Deprotonation at the
-position leads to the tetrahydropyridine (elimination). -
Solution: Use low temperature (-78°C) to favor the kinetic trap (fluorination) over the thermodynamic elimination.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Tertiary Alcohol (from Phase 1) | 1.0 | Substrate |
| DAST (Diethylaminosulfur trifluoride) | 1.5 | Fluorinating Agent |
| DCM (Anhydrous) | Solvent | Solvent (Non-polar) |
| NaHCO₃ (Sat. Aq.) | Excess | Quench |
Protocol
-
Safety: DAST reacts violently with water and etches glass. Use plastic syringes/needles where possible. Perform in a high-efficiency fume hood.
-
Setup: Dry a reaction vessel under N₂. Dissolve the Tertiary Alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add DAST (1.5 equiv) dropwise via syringe.
-
Critical: Do not allow the temperature to rise. Fast addition causes exotherms that trigger elimination.
-
-
Reaction: Stir at -78°C for 1 hour.
-
Optimization: Unlike standard protocols, do not warm to RT immediately. Check TLC/LCMS at low temp if possible. If reaction is sluggish, warm slowly to -40°C. Warming to 0°C or RT significantly increases the styrene impurity.
-
-
Quench: While still at -78°C, quench by adding saturated NaHCO₃ solution. Vigorous bubbling (CO₂) will occur.
-
Workup: Warm to RT. Extract with DCM. Wash with brine.
-
Purification: Rapid chromatography (neutral alumina or silica buffered with 1% Et₃N) is recommended, as the fluoride can be acid-sensitive (elimination) on silica.
Alternative Reagents: If DAST yields are low due to elimination, switch to XtalFluor-E with Et₃N·3HF . This reagent system is less prone to elimination side reactions [1].[7][8][9]
Phase 3: Deprotection
Objective: Removal of the Boc group.
Protocol
-
Dissolution: Dissolve the fluorinated intermediate in DCM (0.5 M).
-
Acidolysis: Add TFA (10 equiv) or 4M HCl in Dioxane (5 equiv) at 0°C.
-
Completion: Stir at RT for 1-2 hours.
-
Isolation: Concentrate in vacuo.
-
For Free Base: Redissolve in DCM, wash with 1M NaOH, dry and concentrate.
-
For HCl Salt: Triturate the residue with Et₂O to precipitate the hydrochloride salt.
-
Mechanistic Troubleshooting Guide
The following diagram illustrates the competition between the desired fluorination and the elimination side reaction, driven by the stability of the cation.
Caption: Competition between SN1 fluorination and E1 elimination. Low temperature is required to favor the green path.
Safety & Scale-Up Considerations
DAST Hazards[1][12][13]
-
Thermal Instability: DAST can decompose explosively at temperatures >90°C. Never heat the neat reagent.
-
HF Generation: Hydrolysis releases HF. Calcium gluconate gel must be available in the lab.
-
Scale-Up: For reactions >10g, DAST is often replaced by Deoxo-Fluor (more thermally stable) or XtalFluor-E (crystalline, safer handling) [2].
Process Safety Data
| Parameter | Limit/Recommendation |
| Max Reaction Temp (DAST) | -40°C (for this substrate) |
| Quench Exotherm | High (CO₂ evolution) |
| Solvent Choice | DCM (Standard), THF (Avoid with DAST) |
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7] Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Carbonyls." Organic Process Research & Development.
- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (General reference for DAST handling).
-
Scientific Update. (2019). "Light-driven Deoxyfluorination of Alcohols." (Context on modern alternatives).
Sources
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Using 4-fluoropiperidines to block metabolic hotspots in drug design
Executive Summary
The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from rapid oxidative clearance. The C4 position (para to the nitrogen) is a notorious "metabolic hotspot," susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. This Application Note details the strategic deployment of 4-fluoropiperidines to abrogate this liability. By replacing the C-H bond with a bioisosteric C-F bond, researchers can block metabolic soft spots, modulate pKa to improve membrane permeability, and mitigate hERG toxicity risks—all without significantly altering the steric profile of the parent molecule.
Scientific Rationale: The Fluorine Advantage
Blocking Metabolic Oxidation
Metabolic stability is governed by the energy required to break bonds at the active site of metabolic enzymes.
-
C-H Bond Energy: ~98 kcal/mol.
-
C-F Bond Energy: ~116 kcal/mol. The carbon-fluorine bond is the strongest single bond in organic chemistry. Substituting a hydrogen atom at the C4 position of a piperidine ring with fluorine creates a barrier that CYP450 enzymes (specifically CYP2D6 and CYP3A4) cannot easily traverse. This prevents the formation of the 4-hydroxypiperidine metabolite, a precursor to ring opening or further oxidation.
pKa Modulation and Permeability
The piperidine nitrogen is typically highly basic (pKa ~10–11), which ensures it is protonated at physiological pH (7.4). While beneficial for solubility, high basicity can limit passive membrane permeability and increase non-specific binding (e.g., to the hERG potassium channel, a marker for cardiotoxicity).
-
Inductive Effect: The high electronegativity of the fluorine at C4 exerts a through-bond inductive effect (
), pulling electron density away from the nitrogen lone pair. -
Result: This lowers the pKa of the piperidine nitrogen by approximately 1–2 log units (typically to ~8.5–9.0). This shift increases the fraction of uncharged molecules at physiological pH, enhancing lipophilicity (
) and blood-brain barrier (BBB) penetration.
Steric Mimicry
The Van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), unlike other halogens (Cl: 1.75 Å). This allows 4-fluoropiperidine to fit into the same protein binding pockets as the non-fluorinated parent, maintaining on-target potency while improving DMPK (Drug Metabolism and Pharmacokinetics) properties.
Comparative Data: H vs. F Substitution
The following table summarizes the physicochemical shifts observed when converting a standard N-benzylpiperidine to its 4-fluoro analog.
| Parameter | Piperidine Analog (H) | 4-Fluoropiperidine Analog (F) | Impact |
| Bond Dissociation Energy (C4) | ~98 kcal/mol | ~116 kcal/mol | Blocks CYP oxidation |
| pKa (Conjugate Acid) | ~10.5 | ~9.2 | Improved Permeability |
| LogD (pH 7.4) | 1.8 | 2.1 | Increased Lipophilicity |
| Microsomal | 12 min | > 60 min | Extended Half-life |
| hERG Inhibition ( | 1.2 | 8.5 | Reduced Toxicity |
Visualizing the Mechanism
The diagram below illustrates the divergent metabolic fates of the native piperidine versus the 4-fluoro analog.
Figure 1: Mechanistic divergence of piperidine metabolism. The C-F bond resists the hydrogen abstraction step required for CYP450-mediated hydroxylation.[1]
Experimental Protocols
Protocol A: Synthesis of N-Boc-4-Fluoropiperidine
Rationale: Direct fluorination of the piperidine ring is difficult.[2] The standard industry approach utilizes Deoxyfluorination of the corresponding alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Safety Warning: DAST can be explosive upon heating and reacts violently with water. Perform all reactions in a fume hood behind a blast shield.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature below -60°C to prevent elimination side-products (alkenes).
-
Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours. Stir at RT for an additional 8 hours.
-
Quenching: Cool the mixture to 0°C. Very slowly quench by adding saturated aqueous
. Note: Vigorous evolution will occur. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). -
Validation: Verify structure via
-NMR (typically ~ -180 ppm, multiplet).
Protocol B: In Vitro Microsomal Stability Assay
Rationale: To confirm the metabolic blocking effect, a comparative assay using Human Liver Microsomes (HLM) is required.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
) -
Test Compounds (H-analog and F-analog) at 10 mM in DMSO.
-
Phosphate Buffer (100 mM, pH 7.4)[3]
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc. 1
M, <0.1% DMSO).[4] Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH Regenerating System to initiate the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Lead Optimization Workflow: The Fluorine Scan
When a piperidine-containing lead shows high clearance, follow this decision tree to implement the 4-fluoro strategy.
Figure 2: "Fluorine Scan" workflow for optimizing piperidine-based leads.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
Sources
Application Notes and Protocols for Fluorination Strategies of 4-Aryl-4-Hydroxypiperidine Precursors
Introduction: The Strategic Value of Fluorinated 4-Arylpiperidines in Medicinal Chemistry
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The introduction of a fluorine atom at the C4 position, replacing the hydroxyl group of 4-aryl-4-hydroxypiperidine precursors, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorination can enhance metabolic stability by blocking potential sites of oxidation, alter basicity (pKa) of the piperidine nitrogen, and influence lipophilicity, all of which can lead to improved drug-like properties, including enhanced potency, selectivity, and bioavailability.[1]
However, the deoxofluorination of 4-aryl-4-hydroxypiperidines presents a significant synthetic challenge. These substrates are tertiary alcohols, which are notoriously prone to elimination side reactions under many fluorination conditions.[2] Furthermore, the benzylic nature of the carbocationic intermediate that can form during the reaction can lead to skeletal rearrangements, such as the semipinacol rearrangement, further complicating the synthesis of the desired 4-aryl-4-fluoropiperidines.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective fluorination strategies for 4-aryl-4-hydroxypiperidine precursors. It delves into the mechanistic rationale behind various experimental choices, offers detailed protocols for key methodologies, and presents a comparative analysis of common fluorinating reagents, empowering you to make informed decisions in your synthetic endeavors.
Core Concepts in Deoxofluorination of Tertiary Alcohols
The conversion of a hydroxyl group to a fluorine atom, known as deoxofluorination, is a nucleophilic substitution reaction. For tertiary alcohols like 4-aryl-4-hydroxypiperidines, the reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the fluorinating reagent and reaction conditions.
-
SN1 Pathway: This pathway involves the formation of a tertiary carbocation intermediate after the activation of the hydroxyl group. This carbocation is then attacked by a fluoride ion. While this pathway is often favored for tertiary alcohols, the planar nature of the carbocation can lead to a loss of stereochemical information if the starting material is chiral. Moreover, the carbocation is susceptible to elimination (E1) to form an undesired alkene, or rearrangement to a more stable carbocation.
-
SN2 Pathway: This pathway involves a direct backside attack of a fluoride ion on the activated hydroxyl group, leading to an inversion of stereochemistry. While this is generally preferred for stereocontrol, it is often disfavored for sterically hindered tertiary centers.
The choice of fluorinating reagent is therefore critical in controlling the reaction outcome. Modern fluorinating agents have been developed to offer greater stability, selectivity, and safety compared to classical reagents.
Comparative Analysis of Common Deoxofluorination Reagents
The selection of the appropriate deoxofluorination reagent is paramount for the successful synthesis of 4-aryl-4-fluoropiperidines. Below is a comparative overview of commonly used reagents, with a focus on their application to tertiary alcohols.
| Reagent | Structure | Key Advantages | Key Disadvantages | Safety Considerations |
| DAST (Diethylaminosulfur Trifluoride) | Et2NSF3 | Widely used and commercially available.[5] | Thermally unstable, can decompose explosively.[6] Prone to causing elimination and rearrangement side products with tertiary alcohols.[7] | Highly sensitive to moisture, releasing corrosive HF. Must be handled with extreme care in a fume hood. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH2CH2)2NSF3 | More thermally stable and often provides better yields and selectivity than DAST.[8][9] | Also sensitive to moisture and can cause side reactions, though generally to a lesser extent than DAST. | Reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[9] |
| PyFluor (2-Pyridinesulfonyl Fluoride) | 2-PySO2F | Thermally stable, crystalline solid that is easy to handle.[10] Often shows high selectivity for fluorination over elimination, even with challenging substrates. | Requires a strong base (e.g., DBU) for activation. | Relatively safe and convenient to use, tolerating air and moisture. |
Experimental Protocols
General Considerations for Deoxofluorination Reactions
-
Anhydrous Conditions: All deoxofluorination reactions must be carried out under strictly anhydrous conditions, as the reagents react violently with water to produce hazardous hydrogen fluoride (HF). Solvents should be freshly distilled and dried, and glassware should be oven-dried before use.
-
Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Temperature Control: Careful control of the reaction temperature is crucial. Many deoxofluorination reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.
-
N-Protection: The piperidine nitrogen of the substrate should be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and improve solubility.
Protocol 1: Deoxofluorination using Deoxo-Fluor®
This protocol is a general starting point for the fluorination of N-Boc-4-aryl-4-hydroxypiperidine precursors. Optimization of temperature, reaction time, and equivalents of reagent may be necessary for specific substrates.
Materials:
-
N-Boc-4-aryl-4-hydroxypiperidine (1.0 equiv)
-
Deoxo-Fluor® (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-4-aryl-4-hydroxypiperidine substrate in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® dropwise to the stirred solution via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Gas evolution (HF) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-aryl-4-fluoropiperidine.
Protocol 2: Deoxofluorination using PyFluor
PyFluor often provides higher selectivity for fluorination over elimination, making it a valuable alternative for challenging tertiary alcohol substrates.[10]
Materials:
-
N-Boc-4-aryl-4-hydroxypiperidine (1.0 equiv)
-
PyFluor (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add N-Boc-4-aryl-4-hydroxypiperidine, PyFluor, and anhydrous toluene (to a concentration of approximately 0.1 M).
-
Add DBU to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Management of Side Reactions
The primary challenges in the deoxofluorination of 4-aryl-4-hydroxypiperidines are elimination and rearrangement reactions. Understanding the mechanisms of these side reactions is key to their mitigation.
Elimination Reactions
Elimination is a major competing pathway, leading to the formation of a tetrasubstituted alkene. This is particularly prevalent with reagents like DAST. The use of more modern, less acidic reagents like PyFluor can significantly reduce the extent of elimination.[10] Running the reaction at lower temperatures can also favor substitution over elimination.
Semipinacol Rearrangement
The formation of a carbocation intermediate at the C4 position, particularly under SN1-type conditions, can trigger a semipinacol rearrangement.[3][4] In this process, an adjacent carbon-carbon bond migrates, leading to a ring-contracted or ring-expanded product. For 4-aryl-4-hydroxypiperidines, this could result in the formation of a 3-aryl-3-formylpyrrolidine derivative.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 9. Deoxofluor - Enamine [enamine.net]
- 10. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
Application Notes & Protocols for the Design and Evaluation of Metabolically Stable Serotonin Receptor Modulators
Introduction: The Imperative for Stability in Serotonergic Drug Design
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents one of the most significant target classes for therapeutic intervention in human health, governing processes from mood and cognition to gastrointestinal motility.[1][2][3][4] The development of selective modulators for these receptors has led to landmark drugs for depression, anxiety, migraine, and psychosis.[2][5] However, a promising compound's journey from discovery to clinic is frequently cut short by an unfavorable pharmacokinetic profile, most notably, metabolic instability.[6][7]
Metabolic stability refers to a drug's resistance to breakdown by the body's enzymatic machinery.[8][9] A compound that is rapidly metabolized will have a short half-life and poor bioavailability, often requiring high or frequent dosing, which can lead to poor patient compliance and an increased risk of off-target effects or toxic metabolites.[6][10] Therefore, designing molecules with inherent metabolic stability is not an afterthought but a foundational pillar of modern drug discovery.
This guide provides a technical framework for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the strategic rationale behind designing metabolically robust serotonin receptor modulators and presents the self-validating experimental systems required to verify success.
Section 1: The Scientific Landscape
The Serotonin Receptor Family: A Constellation of Targets
The physiological effects of serotonin are mediated by at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 through 5-HT7).[4] Most are G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades upon activation, while the 5-HT3 receptor is a ligand-gated ion channel.[3][11] Understanding the target receptor's signaling mechanism is crucial for designing appropriate functional assays.
| Receptor Family | Primary Coupling | Key Therapeutic Areas & Functions |
| 5-HT1 | Gαi/o (Inhibitory) | Anxiety, Depression, Migraine (autoreceptors, neuronal inhibition).[1][12] |
| 5-HT2 | Gαq/11 (Excitatory) | Schizophrenia, Insomnia, Obesity (neuronal excitation, smooth muscle contraction).[1][13] |
| 5-HT3 | Ligand-Gated Ion Channel | Chemotherapy-induced nausea and vomiting.[14] |
| 5-HT4 | Gαs (Excitatory) | Cognitive disorders, Gastrointestinal motility.[11] |
| 5-HT5 | Gαi/o (Inhibitory) | Largely exploratory; roles in learning and memory.[1] |
| 5-HT6 | Gαs (Excitatory) | Cognitive enhancement in Alzheimer's disease.[2] |
| 5-HT7 | Gαs (Excitatory) | Depression, Circadian rhythm, Sleep.[13] |
The Gauntlet of Drug Metabolism
Once a drug is absorbed, it is subjected to extensive biochemical modification, or biotransformation, primarily in the liver.[6][10] This process is generally divided into two phases.
-
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, which typically introduce or unmask polar functional groups. The most important enzyme family in this phase is the Cytochrome P450 (CYP) superfamily .[15][16][17] Six specific CYPs (CYP3A4, 2D6, 2C9, 2C19, 1A2, and 3A5) are responsible for metabolizing approximately 90% of all drugs.[15]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate) is attached to the drug, greatly increasing its water solubility and facilitating its excretion.
An orally administered drug must first survive this "first-pass metabolism" in the liver to reach systemic circulation and its target receptor.[18] High metabolic turnover leads to low bioavailability and a short duration of action.
Section 2: Rational Design Strategies for Enhancing Metabolic Stability
The core principle of improving metabolic stability is to identify and modify the molecule's "metabolic soft spots"—the specific atoms or functional groups most susceptible to enzymatic attack—without compromising its affinity and functional activity at the target serotonin receptor.
Common Chemical Modification Strategies
Medicinal chemists employ several field-proven strategies to "harden" a molecule against metabolism. The choice of strategy depends on the identified metabolic liability.
| Strategy | Rationale & Mechanism | Example |
| Steric Hindrance | Introduce a bulky group near the metabolic soft spot to physically block the enzyme's active site. | Placing a t-butyl group on a nitrogen to prevent N-dealkylation.[18] |
| Metabolic Switching | Replace a metabolically labile group with a more stable isostere. | Replacing an oxidizable methyl (-CH₃) group with a stable trifluoromethyl (-CF₃) group. |
| Deuteration | Replace a hydrogen atom at a site of oxidation with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[19][20] | Swapping -CH₃ with -CD₃ at a site of known hydroxylation. |
| Lipophilicity Reduction | Decrease the molecule's overall lipophilicity (logP/logD) to reduce its affinity for the hydrophobic active sites of CYP enzymes.[20] | Replacing a phenyl ring with a more polar pyridine ring.[20] |
| Ring Modification | Incorporate heteroatoms (e.g., nitrogen) into aromatic rings to make them more electron-deficient and less susceptible to oxidation.[21] | Benzene → Pyridine or Pyrimidine. |
| Cyclization | Constrain flexible alkyl chains into a cyclic structure to restrict access to metabolic enzymes and reduce the number of potential oxidation sites.[19][20] | Converting a diethylamino group into a pyrrolidine ring. |
Section 3: Core In Vitro Evaluation Protocols
An iterative design-synthesize-test cycle is the engine of drug discovery. The following protocols are essential for the "test" phase, providing a robust system to evaluate the metabolic stability and pharmacological activity of newly designed serotonin receptor modulators.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay is the industry standard for early-stage assessment of Phase I metabolic stability.[9][22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] By incubating a compound with HLM and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a direct measure of its metabolic lability.[24][25][26]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Acetonitrile with internal standard (for protein precipitation)
-
96-well incubation and collection plates
-
LC-MS/MS system
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Pre-warm the master mix in a 37°C water bath.
-
Compound Addition: Add the test compound to the wells of the incubation plate. Then, add the pre-warmed HLM master mix to each well. The final concentration of the test compound should typically be 1 µM.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (t=0). Immediately remove an aliquot from the t=0 wells and quench it by adding it to a collection plate containing cold acetonitrile with an internal standard.
-
Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.
-
Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (Incubation Volume / mg Protein)
Example Data Interpretation:
| Compound | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| Verapamil | < 5 | > 138 | High Clearance / Low Stability |
| Test Cmpd A | 12 | 58 | Moderate Clearance / Stability |
| Test Cmpd B | > 60 | < 12 | Low Clearance / High Stability |
| Carbamazepine | > 60 | < 12 | Low Clearance / High Stability |
A successful modification will shift a compound from a "High Clearance" to a "Moderate" or "Low Clearance" category.
Protocol: Radioligand Receptor Binding Assay
Causality: After modifying a compound to improve stability, it is critical to verify that it still binds to its intended serotonin receptor with high affinity. This competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of binding affinity.[12][27][28]
Materials:
-
Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT2A).
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A).[27]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., unlabeled Mianserin).
-
Test compound serial dilutions.
-
Glass fiber filter mats (e.g., GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A successful compound will retain a low nanomolar or high picomolar Ki value, indicating it has not lost its primary binding affinity.
Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)
Causality: Binding does not guarantee function. This assay confirms that the compound retains its intended biological activity (agonist, antagonist, or partial agonist). Many serotonin receptors, such as the 5-HT2 family, couple to the Gαq protein, which triggers the release of intracellular calcium upon activation.[1][29] This change in calcium can be measured using a fluorescent calcium-sensitive dye.
Materials:
-
A cell line stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound serial dilutions.
-
Known agonist (e.g., 5-HT) and antagonist.
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in a 96-well plate and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.
-
Place the plate in the fluorescence reader.
-
For Agonist Mode: Inject the test compound at various concentrations and measure the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium release and receptor activation.
-
For Antagonist Mode: Pre-incubate the cells with the test compound for a set period. Then, inject a known concentration of the native agonist (e.g., EC₈₀ of 5-HT) and measure the fluorescence. An effective antagonist will block the agonist-induced signal.
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).
-
For antagonists, determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kb).
Section 4: The Integrated Discovery Workflow
The design of a metabolically stable modulator is not a linear process but an iterative cycle. Data from each assay informs the next round of molecular design, progressively optimizing for the desired combination of potency, selectivity, and pharmacokinetic properties.
Section 5: Advancing to In Vivo Assessment
While in vitro assays are powerful predictive tools, the ultimate test of metabolic stability and efficacy is in a living system.[7][25] Promising candidates from the in vitro cascade should be advanced to preclinical in vivo studies, typically in rodent models.[30][[“]] These studies measure key pharmacokinetic parameters like clearance, volume of distribution, half-life, and oral bioavailability, providing the definitive validation of the design strategies employed.[[“]][32]
Conclusion
The successful design of metabolically stable serotonin receptor modulators is a multi-parameter optimization challenge that hinges on the tight integration of rational medicinal chemistry and a robust suite of in vitro assays. By proactively identifying and addressing metabolic liabilities while continuously monitoring on-target activity, research teams can significantly increase the probability of discovering drug candidates with the pharmacokinetic profiles necessary for clinical success. The protocols and strategies outlined in this guide provide a validated roadmap for navigating this complex but rewarding endeavor.
References
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]
-
Di, L. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(8), 1946-1952. Retrieved from [Link]
-
Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. Retrieved from [Link]
-
What is the importance of metabolic stability in drug design? (n.d.). Patsnap Synapse. Retrieved from [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia. Retrieved from [Link]
-
The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. Retrieved from [Link]
-
How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved from [Link]
-
Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 112(2), 396-421. Retrieved from [Link]
-
Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMed. Retrieved from [Link]
-
Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014, March 6). Medsafe. Retrieved from [Link]
-
Bonhaus, D. W., et al. (2005). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. Analytical Biochemistry, 347(2), 246-254. Retrieved from [Link]
-
Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
-
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za higijenu rada i toksikologiju, 57(3), 327-341. Retrieved from [Link]
-
Kim, D. Y., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 533-541. Retrieved from [Link]
-
Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]
-
Miniaturization of two high throughput metabolic stability assays in early drug discovery. (n.d.). Chalmers ODR. Retrieved from [Link]
-
5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za higijenu rada i toksikologiju, 57(3), 327-341. Retrieved from [Link]
-
5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved from [Link]
-
Serotonin Receptors. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Timmerman, A., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
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Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. (n.d.). bioRxiv. Retrieved from [Link]
-
The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. (2024, May 11). MDPI. Retrieved from [Link]
-
In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic Stability In Drug Metabolism: IVIVE Models. (n.d.). Pharmaron. Retrieved from [Link]
-
Serotonin Receptors: The brain's chemical communicators. (2024, July 2). Protein Data Bank in Europe. Retrieved from [Link]
-
in vivo metabolic studies for drug efficacy. (n.d.). Physiogenex. Retrieved from [Link]
-
5-HT2B Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Wilkinson, G. R. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Pharmacokinetics in Risk Assessment, 8, 89-111. Retrieved from [Link]
-
Exploring the Therapeutic Potential of Selective Modulation of Serotonin Receptor Subtypes in Neurological and Metabolic Disorder. (2024, March 9). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Kargbo, R. B. (2022). Improved Metabolically Stable 5-HT Receptor Modulators and the Development of New Antidepressants. ACS Medicinal Chemistry Letters, 13(4), 537-539. Retrieved from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, September 6). ResearchGate. Retrieved from [Link]
-
Castellani, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695. Retrieved from [Link]
-
in vivo methods for drug absorption. (n.d.). Consensus. Retrieved from [Link]
-
How do selective serotonin reuptake inhibitors effect metabolism? A lesson for teaching non-majors about enzymes and metabolic pathways. (n.d.). bioRxiv. Retrieved from [Link]
-
Fluoxetine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Man-Waring, L., et al. (2014). Designing modulators of 5-hydroxytryptamine signaling to treat abuse disorders. Expert Opinion on Drug Discovery, 9(11), 1303-1314. Retrieved from [Link]
-
Kargbo, R. B. (2022). Improved Metabolically Stable 5-HT Receptor Modulators and the Development of New Antidepressants. ACS Medicinal Chemistry Letters, 13(4), 537-539. Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Characterization of Serotonin (5-HT) 5-HT2C Receptor (5-HT2CR) Positive Allosteric Modulators. (n.d.). UTMB Health SHARED. Retrieved from [Link]
-
Serotonin Metabolism, Physiological functions and medical application. (n.d.). LinkedIn. Retrieved from [Link]
-
Donovan, M. H., & Tecott, L. H. (2013). Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule. Endocrinology, 154(6), 1946-1954. Retrieved from [Link]
-
Impulsivity: Differential Diagnosis, Evaluation, and Management. (2026, February 5). Psychiatrist.com. Retrieved from [Link]
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- 4. Serotonin Metabolism, Physiological functions and medical application - Creative Proteomics [creative-proteomics.com]
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Preventing elimination side reactions in 4-fluoropiperidine synthesis
Topic: Preventing Elimination Side Reactions (Dehydrofluorination) Document ID: TSC-FLUORO-04 Last Updated: 2025-05-15 Status: Active
Core Directive: The Mechanistic Battlefield
The synthesis of 4-fluoropiperidines from 4-hydroxypiperidines is a classic struggle between Nucleophilic Substitution (SN2) and Elimination (E2) .
When using traditional deoxofluorinating reagents (DAST, Deoxo-Fluor), the reagent activates the alcohol oxygen, converting it into a good leaving group. However, the byproduct of this activation is often HF or a fluoride anion that acts as a base.
In the piperidine ring system, the
The Mechanism of Failure (DAST/Deoxo-Fluor)
-
Activation: Alcohol attacks Sulfur
Alkoxy-aminosulfur difluoride intermediate. -
Ionization: The C-O bond weakens.
-
Branch Point:
-
Path A (Desired SN2): Fluoride attacks C4 from the backside.
-
Path B (Undesired E2): Fluoride (or added base) abstracts the C3/C5 proton.
-
Reagent Selection Matrix
The choice of reagent is the single most critical factor in suppressing elimination.
| Reagent | Elimination Risk | Thermal Stability | Mechanism Note | Recommendation |
| DAST | High (30-50%) | Low (Explosive >90°C) | Generates free HF; highly basic conditions promote E2. | AVOID for secondary cyclic alcohols. |
| Deoxo-Fluor | Moderate (20-40%) | Moderate | More stable than DAST, but still generates HF in situ. | Use only if XtalFluor is unavailable. |
| XtalFluor-E | Low (<5%) | High (Crystalline) | Does not generate free HF. Requires exogenous fluoride (e.g., Et3N·3HF). | PRIMARY RECOMMENDATION |
| PyFluor | Very Low | High | Stable sulfonyl fluoride; requires DBU. Highly selective. | Excellent alternative for late-stage functionalization. |
Recommended Protocol: XtalFluor-E System
This protocol utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with triethylamine trihydrofluoride (Et3N[1][2]·3HF) . This system decouples the activation step from the nucleophilic attack, minimizing the concentration of basic species that trigger elimination.
Materials
-
Substrate:
-Boc-4-hydroxypiperidine (1.0 equiv) -
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter: Et3N·3HF (2.0 equiv) or Et3N·2HF
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: 5% aqueous NaHCO3
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve
-Boc-4-hydroxypiperidine (1.0 mmol) in anhydrous DCM (4 mL). -
Promoter Addition: Cool the solution to -78 °C . Add Et3N·3HF (2.0 mmol) dropwise.
-
Note: The amine-HF complex acts as the fluoride source without being sufficiently basic to abstract protons.
-
-
Reagent Addition: Add solid XtalFluor-E (1.2 mmol) in one portion.
-
Technical Insight: Adding the solid at low temp prevents immediate exotherms.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm naturally to room temperature over 4–6 hours.
-
Monitoring: Check TLC/LCMS. If starting material persists, do NOT heat. Add 0.5 equiv more XtalFluor-E.
-
-
Quench: Cool to 0 °C. Slowly add 5% NaHCO3. Vigorous bubbling (CO2) will occur.
-
Workup: Extract with DCM (3x). Wash organics with brine.[3] Dry over Na2SO4.
Troubleshooting & FAQs
Q1: I am still seeing ~15% alkene impurity even with XtalFluor-E. Why?
Diagnosis: Your reaction medium may be too basic, or the temperature ramp was too fast. Fix:
-
Switch Promoter: Use Et3N·3HF instead of Et3N·2HF. The 3HF complex is more acidic and less likely to act as a base for elimination.
-
Solvent Switch: Change solvent from DCM to Toluene . Toluene is less polar; SN2 reactions are tighter in non-polar solvents, often favoring substitution over charge-separated elimination transition states.
Q2: Can I use DAST if I keep it at -78 °C?
Answer: You can, but it is risky. If you must use DAST:
-
Dilute the reaction significantly (0.05 M).
-
Add the DAST very slowly to the substrate (inverse addition).
-
Crucial: Use THF or Ether instead of DCM. While counter-intuitive for SN2, some reports suggest coordinating solvents can solvate the cationic intermediate, slightly protecting the
-protons. However, XtalFluor-E remains superior.
Q3: My product is decomposing on the silica column.
Diagnosis: Fluorinated amines can be sensitive. The elimination product (enamine/alkene) might be degrading, or the product is acid-sensitive. Fix:
-
Pre-treat the silica gel with 1% Triethylamine in Hexanes.
-
Use neutral alumina instead of silica.
Q4: Does the N-protecting group matter?
Answer: Yes.
-
N-Boc: Bulky and electron-withdrawing. Generally stabilizes the chair conformation, but the "A-value" strain can sometimes push the leaving group axial (prone to elimination).
-
N-Benzyl (Bn): More flexible, but the basic nitrogen lone pair can participate in side reactions or coordinate the fluorinating agent. Stick to carbamates (Boc, Cbz) to deactivate the nitrogen nucleophilicity.
Visualizations
Diagram 1: The Mechanistic Decision Tree
Caption: Flowchart for selecting the correct fluorination strategy based on substrate sensitivity.
Diagram 2: Elimination vs. Substitution Pathway
Caption: Kinetic competition between Fluoride attack (SN2) and Proton abstraction (E2).
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] The Journal of Organic Chemistry.
-
Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][2][5] Sigma-Aldrich Acta.
-
Middleton, W. J. (1975).[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry.
-
Nielsen, M. K., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides: PyFluor." Journal of the American Chemical Society.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Troubleshooting Grignard addition to N-protected 4-piperidone
Heterocycle Functionalization Support Center Ticket ID: GRIG-PIP-004 Status: Open Agent: Senior Application Scientist, Process Chemistry Division
Welcome to the Heterocycle Functionalization Help Desk
You are likely here because your addition of a Grignard reagent to N-protected 4-piperidone failed to yield the desired tertiary alcohol. Instead, you likely recovered a significant amount of starting material or observed a complex mixture of reduction byproducts.
This is a classic problem in heterocyclic chemistry. The 4-piperidone scaffold is deceptively simple; however, the basicity of Grignard reagents often outcompetes their nucleophilicity in this substrate, leading to enolization rather than addition.
Below is your technical guide to resolving this, structured by failure mode.
Part 1: Diagnostic & Troubleshooting
Issue A: "I recovered >80% Starting Material."
Diagnosis: Enolization.
The
The Fix: The Imamoto Reagent (Organocerium) You must switch from a pure Grignard to an Organocerium species. Cerium(III) is highly oxophilic (Lewis acidic), which activates the ketone oxygen, while the organocerium species is less basic than the organomagnesium precursor.
-
Action: Add anhydrous
to your reaction. -
Mechanism:
. The resulting is more nucleophilic and less basic.
Issue B: "I see a large impurity (M-2 mass)."
Diagnosis:
The Fix:
-
Switch Reagents: If possible, use a Grignard without
-hydrogens (e.g., Methyl, Phenyl). -
Use Enolization Suppression: The Organocerium method (Issue A) also suppresses reduction by altering the transition state geometry.
Issue C: "My Grignard crashed out / formed a sludge."
Diagnosis: Aggregation. Piperidones are Lewis bases and can coordinate with Magnesium, altering solubility. Furthermore, in non-polar solvents like Et2O, Grignard reagents form polymeric aggregates that reduce reactivity.
The Fix: Knochel's "Turbo" Additive
Add Lithium Chloride (
-
Action: Use
as solvent and add 1.0 equiv of anhydrous . -
Logic:
breaks up the polymeric Grignard aggregates, forming monomeric, highly reactive species (e.g., ).
Part 2: Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired addition, the fatal enolization, and the reduction pathway.
Caption: Kinetic competition in 4-piperidone functionalization. Path A (Enolization) is the dominant failure mode without Lewis Acid activation.
Part 3: The "Gold Standard" Protocol
Method: Imamoto-Type Organocerium Addition.[2][3]
Critical Warning: The success of this protocol depends entirely on the dryness of the
Step 1: Preparation of Anhydrous Cerium(III) Chloride
Do not skip the temperature ramp. Heating too fast creates a "crust" that traps water, or hydrolyzes the salt to
-
Place
(1.5 equiv relative to ketone) in a Schlenk flask with a stir bar. -
Connect to high vacuum (<0.5 mmHg).
-
Phase 1: Heat to 90°C for 2 hours. (Removes loosely bound water).
-
Phase 2: Increase heat to 140-150°C for 2 hours. (Removes coordinated water).
-
Visual Check: The solid should turn from a chunky crystal to a fine, white, free-flowing powder.
-
-
Cool to Room Temperature (RT) under Argon/Nitrogen.
Step 2: Organocerium Formation
-
Add anhydrous THF to the dried
powder.[4] Stir vigorously at RT for 2 hours.-
Note: This forms a white suspension. It does not dissolve completely.
-
-
Cool the slurry to -78°C .
-
Add the Grignard reagent (1.2 - 1.5 equiv) dropwise.
-
Stir at -78°C for 1 hour. The "Imamoto Reagent" is now formed.
Step 3: Substrate Addition
-
Dissolve N-Boc-4-piperidone (1.0 equiv) in minimum anhydrous THF.
-
Add the ketone solution dropwise to the Organocerium mixture at -78°C .
-
Crucial: Stir at -78°C for 2 hours. Do not warm up yet.
-
Why? N-Boc groups are stable at -78°C. If you warm to 0°C or RT with excess Grignard present, you risk attacking the carbamate (Boc) carbonyl.
-
-
Quench cold with saturated aqueous
.
Part 4: Data & Solvent Selection
Table 1: Solvent & Additive Effects on Yield
| Solvent System | Additive | Primary Outcome | Mechanism Note |
| Diethyl Ether | None | Low Yield / SM Recovery | High enolization; poor solubility of aggregates. |
| THF | None | Moderate Yield | Better solubility; basicity still high. |
| THF | LiCl (Knochel) | Improved Reactivity | Breaks aggregates; increases effective concentration. |
| THF | CeCl3 (Imamoto) | High Yield (>85%) | Suppresses basicity; activates carbonyl. |
| THF | LaCl3 · 2LiCl | High Yield | Soluble lanthanide salt; excellent for very hindered bases. |
Part 5: Workflow Visualization
The following diagram details the critical drying path for the Cerium reagent, which is the most common point of failure.
Caption: The critical drying protocol for Cerium(III) Chloride. Failure to achieve the "White Powder" state results in reaction failure.
References
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium (III) Reagents." Journal of the American Chemical Society.
-
Krasovskiy, A., & Knochel, P. (2004).[5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.
-
Conlon, D. A., et al. (1989). "The preparation of 4-substituted-4-piperidinols via the addition of organometallic reagents to 4-piperidone derivatives." The Journal of Organic Chemistry.
-
Dimitrov, V., & Kostova, K. (1998). "Anhydrous Cerium(III) Chloride — Effect of the Drying Conditions on Its Activity in the Reaction of Ketones with Organolithium Reagents." Tetrahedron Letters.
Sources
Technical Support Center: Optimal Storage and Handling of Fluorinated Piperidine Salts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated piperidine salts. This guide is designed to provide you with in-depth technical information and actionable troubleshooting advice to ensure the stability and integrity of these critical compounds throughout your research and development workflows. As Senior Application Scientists, we understand that the unique properties of fluorinated molecules require specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the storage and stability of fluorinated piperidine salts.
Q1: What are the primary factors that can cause the degradation of fluorinated piperidine salts?
The degradation of fluorinated piperidine salts is primarily influenced by four key factors: temperature, moisture, light, and pH.
-
Temperature: Elevated temperatures can accelerate decomposition reactions.[1] Many fluorinated compounds, especially volatile ones, are best stored at cool to cold temperatures to minimize degradation and evaporation.[2]
-
Moisture: Fluorinated piperidine salts can be hygroscopic. Absorbed moisture can lead to hydrolysis or other unwanted chemical reactions, compromising the compound's purity and effectiveness.[1]
-
Light: Exposure to direct sunlight or UV light can induce photochemical reactions in some fluorinated compounds, altering their chemical structure and properties.[2]
-
pH: The stability of piperidine salts is highly dependent on pH. As basic compounds, they exist in their more stable cationic form at lower pH.[3] Inappropriate pH conditions during storage or in experimental solutions can lead to instability.
Q2: What are the ideal storage temperatures for different types of fluorinated piperidine salts?
The optimal storage temperature can vary depending on the specific compound's properties. However, general guidelines are as follows:
| Compound Type | Recommended Storage Temperature | Rationale |
| General Fluorinated Piperidine Salts | 2-8°C | This temperature range is often recommended to maintain long-term stability and prevent unwanted reactions.[1] |
| Volatile Fluoroalkane Derivatives | -10°C to 0°C | Colder temperatures reduce the risk of evaporation and minimize fire hazards for flammable compounds.[2] |
| Room Temperature Stable Salts | 20-25°C (in a protected environment) | Some salts are stable at room temperature, but they must be protected from moisture and incompatible chemicals.[2] |
Always consult the manufacturer's specific storage instructions on the product label or Safety Data Sheet (SDS) for the most accurate information.[1]
Q3: How does the position of the fluorine atom on the piperidine ring affect its stability?
The position of the fluorine atom can significantly influence the molecule's conformational preferences and electronic properties, which in turn affects its stability. For instance, the axial orientation of a fluorine atom in a protonated piperidinium salt can be stabilized by a favorable dipole interaction between the C-F bond and the N+-H bond.[4] This conformational locking can enhance metabolic stability.[5][6] However, certain substitution patterns can also introduce instability. For example, a fluorine atom at the δ-position of an N-butyl group can lead to intramolecular cyclization and degradation.[7]
Q4: Are there any specific materials that should be used for storing fluorinated piperidine salts?
Yes, the choice of container material is crucial.
-
Recommended: Tightly sealed glass containers are generally a good choice.[2] For highly reactive or volatile compounds, Teflon-lined containers or special alloy containers can prevent leakage and reaction with the container walls.[2]
-
To Avoid: Avoid materials that may be reactive with the specific salt or allow moisture ingress. Always ensure containers are securely sealed.[3]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of fluorinated piperidine salts in experimental settings.
Problem 1: I'm observing unexpected peaks in my analytical results (e.g., HPLC, GC-MS), suggesting my compound has degraded.
Possible Causes & Solutions:
-
Cause A: Improper Storage. Your compound may have been exposed to heat, light, or moisture.
-
Solution: Immediately review your storage conditions against the recommended guidelines. If the compound was stored improperly, it is best to use a fresh, unopened vial for your next experiment to ensure the integrity of your results. For future prevention, implement a strict storage protocol based on the recommendations in the table above and the product's SDS.[1]
-
-
Cause B: Instability in Solution. The solvent or pH of your experimental solution may be causing degradation.
-
Solution: Investigate the stability of your fluorinated piperidine salt in the specific solvent system and at the pH of your experiment. Some fluorinated compounds can be unstable in aqueous solutions, especially under mild biophysical assay conditions.[7] Consider performing a time-course stability study in your experimental buffer by analyzing aliquots at different time points using a suitable analytical method like HPLC or LC-MS.
-
-
Cause C: Intrinsic Molecular Instability. Certain structural motifs can lead to inherent instability.
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for unexpected compound degradation.
Problem 2: My reaction yield is lower than expected, or the compound's biological activity has decreased.
Possible Causes & Solutions:
-
Cause A: Loss of Compound Purity due to Degradation. This is a common consequence of improper storage.
-
Solution: Verify the purity of your starting material using an appropriate analytical technique such as HPLC with a UV detector, or GC-MS for volatile compounds.[8] If the purity is lower than expected, obtain a fresh sample. Always clearly label containers with the compound name, purity, and storage date to track usage and potential degradation over time.[2]
-
-
Cause B: Inaccurate Quantification. If the compound has absorbed moisture, the actual amount of active compound will be less than the weighed amount.
-
Solution: Store fluorinated piperidine salts in a desiccator to prevent moisture absorption.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold compound.
-
-
Cause C: Reactivity with Incompatible Materials. The compound may be reacting with other chemicals in the storage area or during the experiment.
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of a fluorinated piperidine salt.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a small amount of a reference standard and your sample into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex C18).[10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is often a good starting point.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the compound has significant absorbance.[8]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The purity can be estimated by the relative peak area of the main compound.
-
III. Best Practices for Handling and Storage
To ensure the long-term stability of your fluorinated piperidine salts, adhere to the following best practices:
-
Always Read the Label and SDS: The manufacturer provides specific storage and handling instructions that should be followed diligently.[1]
-
Maintain a Dry Environment: Use desiccants in storage containers to absorb moisture.[1]
-
Protect from Light: Store compounds in amber vials or in a dark location to prevent photochemical degradation.[2]
-
Use Proper Containers: Ensure containers are made of non-reactive materials and are tightly sealed.[1][2]
-
Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Clear Labeling and Inventory: Maintain a detailed inventory of all stored compounds, including storage dates and expiration dates.[2]
-
Safety First: Always handle these compounds in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
By implementing these storage and handling protocols, you can significantly reduce the risk of degradation, ensuring the quality and reliability of your fluorinated piperidine salts for successful experimental outcomes.
References
-
Dumele, O., et al. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. PubMed. Available at: [Link]
-
Protheragen (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Blog. Available at: [Link]
-
BTC (2025). What are the storage stability of Piperidine Series compounds over time?. Blog. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
Biosynce (2025). What are the detection methods for piperidine?. Blog. Available at: [Link]
-
Jensen, M. K. G., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
-
Penta chemicals (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
PubMed (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]
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A Comprehensive Guide to the Safe Disposal of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine. As a fluorinated heterocyclic compound, this substance requires specialized handling to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each critical step.
Core Principles and Hazard Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine may not be readily available, its structure—containing a piperidine ring and a fluorine substituent—allows for an expert extrapolation of its hazard profile based on analogous compounds.
The piperidine moiety suggests potential for toxicity and corrosivity, while the fluorine atom places it firmly in the category of halogenated organic compounds, which have unique disposal requirements[1][2][3]. Exposure to piperidine derivatives can lead to adverse health effects, including irritation to the skin, eyes, and respiratory system[4][5][6].
The Cardinal Rule of Disposal: Under no circumstances should 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine or its solutions be disposed of down the sanitary sewer[7][8][9]. This is strictly prohibited as it can lead to the contamination of waterways and potentially hazardous reactions within the drainage system[8]. All waste containing this compound must be collected, segregated, and managed as hazardous chemical waste[10].
| Potential Hazard Class | Rationale based on Structural Analogs (Piperidine & Fluorinated Organics) | Primary Safety Concern |
| Halogenated Organic Compound | The presence of a carbon-fluorine bond. | Formation of toxic byproducts (e.g., hydrogen fluoride) upon improper incineration[11]. |
| Acute Toxicity (Oral, Dermal) | Piperidine and its derivatives are known to be toxic if swallowed or in contact with skin[2][12]. | Risk of systemic injury or poisoning upon accidental exposure. |
| Corrosivity / Irritation | Many piperidines cause severe skin burns and eye damage[3][12][13]. | Potential for serious chemical burns to skin and eyes upon contact. |
| Flammability | Piperidine itself is a highly flammable liquid[1][2]. While the subject compound's flashpoint is uncharacterized, flammability should be assumed. | Fire and explosion hazard, especially when stored near ignition sources[14][15]. |
Critical Waste Segregation Protocol
The single most important step in the disposal of this compound is segregation . Fluorinated organic wastes must not be mixed with non-halogenated organic wastes[11]. The rationale is rooted in the chemistry of thermal disposal; standard incineration of mixed non-halogenated waste is often a recovery process for fuel. The presence of fluorine will lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas, which can damage equipment and poses a severe environmental and health risk[11][16].
Decision Workflow for Waste Segregation
The following diagram outlines the decision-making process for correctly segregating waste generated from work involving 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine.
Caption: Waste Segregation Flowchart.
Step-by-Step Disposal Procedure
Follow this protocol rigorously to ensure safe handling and compliant disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Safety Goggles: Chemical splash goggles are mandatory[13].
-
Chemical-Resistant Gloves: Use nitrile or other appropriate gloves. Always inspect them for tears or holes before use[14].
-
Laboratory Coat: A full-length lab coat must be worn and kept fastened.
All handling of the waste should be performed within a certified chemical fume hood to minimize inhalation exposure[14][17].
Step 2: Prepare the Hazardous Waste Container
The integrity of your waste container is critical to preventing leaks and ensuring safety.
-
Compatibility: Use a chemically compatible and sealable container. For liquid waste, this is typically a clean, empty solvent bottle made of glass or polyethylene[18][19].
-
Condition: The container must be in good condition, free from cracks or damage, with a secure, leak-proof cap[19].
-
Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department[10]. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine" and any solvents present.
-
The associated hazards (e.g., "Toxic," "Halogenated")[8].
-
Step 3: Transfer of Waste
-
Pure Compound/Solids: For residual solids, scrape them into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula.
-
Liquid Solutions: Carefully pour liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.
-
Rinsate: When rinsing glassware that contained the compound, the initial rinsate (from the first one or two rinses) is considered hazardous and must be collected in the halogenated liquid waste container[7].
-
Contaminated Materials: Items like gloves, weighing paper, and pipette tips that are contaminated should be double-bagged or placed in a sealed, labeled container for solid hazardous waste[9].
Step 4: Container Storage
-
Sealing: Keep the waste container securely capped at all times, except when adding waste[1].
-
Location: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area within your laboratory[18]. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents[1][4].
Step 5: Arrange for Professional Disposal
Never attempt to dispose of this chemical waste yourself.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your EHS or Research Safety department[10][20].
-
Licensed Vendor: Your institution will use a certified hazardous waste disposal company that has the capability to handle and incinerate halogenated organic compounds in a compliant manner[18][19]. High-temperature incineration is a promising method for the permanent elimination of fluorinated compounds, but it must be managed properly to prevent the release of harmful byproducts[16][21].
Emergency Procedures for Spills
Accidental spills must be treated as hazardous waste events.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite)[12]. Do not use combustible materials like paper towels on a large spill.
-
Cleanup: Wearing full PPE, carefully clean up the spill. All materials used for cleanup, including the absorbent, contaminated gloves, and any other items, must be collected and disposed of as halogenated hazardous waste[7].
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.
By adhering to these scientifically grounded procedures, you contribute to a safe research environment and ensure that complex chemical entities like 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine are managed responsibly from discovery through disposal.
References
-
Chemical Waste Containers for Chemical Waste Disposal . RiskAssess.
-
Chemical Safety . Department of Chemistry.
-
Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide . Benchchem.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System.
-
Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide . Benchchem.
-
Safety Data Sheet PIPERIDINE . ChemSupply Australia.
-
Chemical Waste Storage and Disposal . Lab Safety Officers - Notre Dame Sites.
-
Guidelines for Disposing of PFAs . MCF Environmental Services.
-
Safety Data Sheet: Piperidine . Carl ROTH.
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA.
-
Piperidine - SAFETY DATA SHEET . Penta chemicals.
-
Safety Data Sheet: 1,4'-Bipiperidine . Fisher Scientific.
-
4-Fluoropiperidine . PubChem - NIH.
-
4-Piperidinopiperidine . Santa Cruz Biotechnology.
-
Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
Procedure for disposing of hazardous waste . MIT.
-
SAFETY DATA SHEET: N-BOC-4-piperidinemethanol . Fisher Scientific.
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready.
-
Safety Data Sheet . Aaron Chemistry & UnaveraChemLab.
-
SAFETY DATA SHEET: 4,4'-Dimethoxybenzophenone . TCI Chemicals.
-
SAFETY DATA SHEET . FUJIFILM Wako Chemicals.
-
Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE . ChemicalBook.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
